Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
Description
Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a synthetic organic compound featuring a piperidine core substituted with:
- A 4-nitrobenzenesulfonyl group at the 1-position of the piperidine ring.
- A methyl-ethylamine moiety at the 4-position (via a methylene bridge).
This compound is structurally related to piperidine-based pharmacophores, which are frequently explored in medicinal chemistry for their bioactivity .
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-[[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-5-3-13(4-6-14)17(18)19/h3-6,12,15H,2,7-11H2,1H3 |
InChI Key |
QLPIHCBRCAEIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The piperidine scaffold is common in many bioactive molecules. Below is a comparison of substituents and functional groups in analogs:
Physicochemical Properties
Molecular Weight and Polarity
- This compound: Estimated molecular weight ~365 g/mol (calculated). The sulfonyl and nitro groups increase polarity compared to non-sulfonylated analogs.
- 1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine : Molecular weight 262.35 g/mol, XLogP3 = 1.3 . Lower polarity due to the methoxybenzyl group.
- (1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl)methylamine oxalate : Molecular weight 236.34 g/mol (free base) . The fluorophenyl group adds moderate hydrophobicity.
Solubility and LogP
- The nitrobenzenesulfonyl group in the target compound likely reduces solubility in aqueous media (high LogP) compared to acetylated or benzylated analogs.
Stability and Reactivity
- Nitro Group : The nitro group in the target compound may render it susceptible to reduction under biological conditions, forming reactive intermediates (e.g., hydroxylamines).
- Sulfonyl Group : Enhances stability against hydrolysis compared to esters or amides in analogs like 1-acetylpiperidin-4-amine .
Biological Activity
Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and enzyme inhibition. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C14H21N3O4S
- Molecular Weight : 327.40 g/mol
- CAS Number : 1579806-65-7
This compound functions primarily through its interaction with specific receptors and enzymes. The nitrobenzenesulfonyl group in the structure acts as an electrophile, which can interact with nucleophilic sites on target proteins, potentially leading to inhibition or modulation of their activity.
Receptor Binding Studies
Research indicates that compounds similar to this compound exhibit significant binding affinities to various receptors. For instance, studies involving piperidine derivatives have shown that they can selectively bind to melanocortin receptors (MC1R-MC5R) with varying affinities:
| Compound | Receptor | Binding Affinity (IC50) |
|---|---|---|
| Peptide 1 | hMC4R | 1.8 nM |
| Peptide 2 | hMC3R | 4.1 nM |
| Peptide 3 | hMC5R | No significant binding |
These findings suggest that the structural modifications in sulfonamide compounds can lead to selective receptor interactions, which may be exploited for therapeutic purposes .
Enzyme Inhibition
The compound's sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition is crucial in the treatment of conditions like glaucoma and certain types of edema.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of related sulfonamide compounds, demonstrating that they possess significant activity against a range of bacterial strains. The mechanism was attributed to the inhibition of folate synthesis pathways, which are vital for bacterial growth.
Case Study 2: Anticancer Potential
Research has also indicated that derivatives of piperidine sulfonamides exhibit cytotoxic effects on cancer cell lines. The mechanism involves apoptosis induction through receptor-mediated pathways, highlighting their potential as anticancer agents.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
- Sulfonylation : Introduction of the nitrobenzenesulfonyl group using 4-nitrobenzenesulfonyl chloride under basic conditions.
- Alkylation : Reaction with ethylamine to form the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
